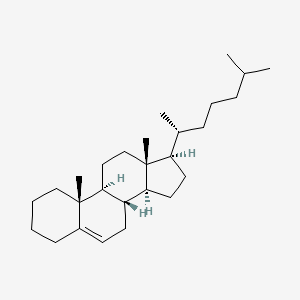

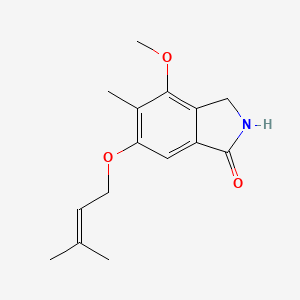

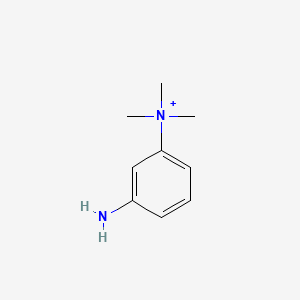

7-O-Methylepinogarol

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

Menogaril is a semisynthetic derivative of the anthracycline antineoplastic antibiotic nogalamycin. Menogaril intercalates into DNA and interacts with topoisomerase II, thereby inhibiting DNA replication and repair and RNA and protein synthesis. This agent is less cardiotoxic than doxorubicin. (NCI04)

Wissenschaftliche Forschungsanwendungen

1. Cancer Research Applications 7-O-Methylepinogarol, also known as 7-con-O-methylnogarol (7-OMEN), has been investigated extensively for its applications in cancer research. Studies have explored its effects on leukemia and melanoma, demonstrating significant activity against murine P388 and L1210 leukemia, as well as B16 melanoma. Its intracellular uptake and relationship with cell survival in different cancer cell lines, including Chinese hamster ovary (CHO), B16, and L1210 cells, have been a major focus. The drug's uptake was found to be proportional to its extracellular concentration, and it exhibited a complex relationship between intracellular drug concentration and cell killing, differing in mechanism from other similar drugs like Adriamycin (Bhuyan, Mcgovren, & Crampton, 1981).

2. Pharmacokinetics and Drug Purity Assessment The pharmacokinetics of 7-O-Methylepinogarol have been studied in patients with solid tumors. These studies are crucial for understanding the drug's behavior in the human body, including its absorption, distribution, metabolism, and excretion. Additionally, the development of analytical methods like ion-pair reversed-phase high-performance liquid chromatography has been significant for assessing the purity of the drug in bulk and in freeze-dried sterile powder formulations (Zoutendam & Ryan, 1984).

3. Study of Drug Effects on Cell Cycle and DNA Synthesis Research has delved into the effects of 7-O-Methylepinogarol on DNA synthesis, survival, and cell cycle progression, particularly in Chinese hamster ovary cells. These studies have helped in understanding how the drug influences different phases of the cell cycle and DNA synthesis, contributing to its antitumor effects (Adams, Crampton, & Bhuyan, 1981).

4. Cardiotoxicity and Chemotherapeutic Activity Assessing the cardiotoxic potential of 7-O-Methylepinogarol in animals has been another critical area of research. Such studies are vital for evaluating the safety profile of the drug, particularly its effects on the heart, compared to other anthracycline antibiotics. The drug's chemotherapeutic activity in several experimental mouse tumor systems and its gastrointestinal absorption when administered orally have also been studied (Mcgovren et al., 1979).

Eigenschaften

Produktname |

7-O-Methylepinogarol |

|---|---|

Molekularformel |

C28H31NO10 |

Molekulargewicht |

541.5 g/mol |

IUPAC-Name |

23-(dimethylamino)-4,8,12,22,24-pentahydroxy-10-methoxy-1,12-dimethyl-20,25-dioxahexacyclo[19.3.1.02,19.05,18.07,16.09,14]pentacosa-2,4,7(16),8,14,18-hexaene-6,17-dione |

InChI |

InChI=1S/C28H31NO10/c1-27(36)8-10-6-11-16(21(32)15(10)14(9-27)37-5)22(33)17-13(30)7-12-24(18(17)20(11)31)38-26-23(34)19(29(3)4)25(35)28(12,2)39-26/h6-7,14,19,23,25-26,30,32,34-36H,8-9H2,1-5H3 |

InChI-Schlüssel |

LWYJUZBXGAFFLP-UHFFFAOYSA-N |

SMILES |

CC1(CC(C2=C(C3=C(C=C2C1)C(=O)C4=C5C(=CC(=C4C3=O)O)C6(C(C(C(C(O5)O6)O)N(C)C)O)C)O)OC)O |

Kanonische SMILES |

CC1(CC(C2=C(C3=C(C=C2C1)C(=O)C4=C5C(=CC(=C4C3=O)O)C6(C(C(C(C(O5)O6)O)N(C)C)O)C)O)OC)O |

Haltbarkeit |

Bulk: Bulk stability studies indicate slight, gradual decomposition occurring over 30 days at room temperature and laboratory illumination; total decomposition was approximated at 2 %. Stored at 60 °C and in darkness, the sample is stable for at least 30 days (HPLC and TLC). Solution: Menogaril solutions (0.1 and 5 mg/mL are stable for at least 14 days at room temperature in the dark. |

Löslichkeit |

H2O insoluble (<0.01) (mg/mL) pH 5, 0.1 M Phosphate buffer insoluble (<0.01) (mg/mL) pH 9, 0.1 M Phosphate buffer insoluble ( <0.01) (mg/mL) 95% EtOH 0.05 (mg/mL) 10% aq. DMA 0.8 (mg/mL) DSMO 4 (mg/mL) DMA 10 (mg/mL) |

Herkunft des Produkts |

United States |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![1-[[(2-Methyl-3-furanyl)-oxomethyl]amino]-3-[2-(trifluoromethyl)phenyl]thiourea](/img/structure/B1209247.png)